molecular formula C19H28ClN5O12 B1675018 Lodoxamide tromethamine CAS No. 63610-09-3

Lodoxamide tromethamine

Numéro de catalogue B1675018
Numéro CAS: 63610-09-3
Poids moléculaire: 553.9 g/mol
Clé InChI: KUGJPYZIWCRREB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Lodoxamide tromethamine is a mast cell stabilizer used in the eye to treat certain disorders caused by allergies . It works by acting on certain cells, called mast cells, to prevent them from releasing substances that cause the allergic reaction . It is used for the treatment of the ocular disorders referred to by the terms vernal keratoconjunctivitis, vernal conjunctivitis, and vernal keratitis .


Molecular Structure Analysis

The molecular formula of Lodoxamide tromethamine is C19H28ClN5O12 . The molecular weight is 553.9 g/mol . The structure includes a 2-chloro-5-cyano-m-phenylene group .


Physical And Chemical Properties Analysis

Lodoxamide tromethamine has a molecular weight of 553.90 and should be stored at 4°C, sealed storage, away from moisture .

Applications De Recherche Scientifique

Protective Effect on Allergen Inhalation

Lodoxamide tromethamine has been identified as an effective prophylaxis for mast cell-mediated allergic diseases. It has shown significant protection against allergen-induced bronchoconstriction in allergen-sensitive asthmatics. A study demonstrated its effectiveness at doses as low as 0.01 mg, where it allowed subjects to tolerate significantly larger doses of inhaled allergen with minimal side effects (Watt, Bui, Bewtra, & Townley, 1980).

Efficacy in Allergic Conjunctivitis

In a double-blind study, lodoxamide significantly reduced tryptase levels and inflammatory cells (neutrophils and eosinophils) in tear fluid, thereby inhibiting ocular itching in patients with allergic conjunctivitis. This demonstrates its effectiveness in reducing the recruitment of inflammatory cells after allergen challenge (Bonini et al., 1997).

Impact on Spinal Cord Ischemia

A study on experimental spinal cord ischemia in rabbits suggested that lodoxamide may alleviate ischemic damage to the spinal cord. Lodoxamide-treated animals showed significantly less paralysis compared to saline-treated animals after infrarenal aortic occlusion (Ball, Lundy, Zelenock, & D'alecy, 1987).

Prevention of Ischemia-Reperfusion Injury

Lodoxamide tromethamine has been shown to attenuate oxygen free radical damage in ischemia-reperfusion injury. In studies involving isolated rat hearts, it demonstrated a beneficial effect in a log-linear dose response, suggesting potential application in reducing myocardial ischemic injury (Parenteau & Clark, 1991).

Inhibition of Oxidative Enzymes

Lodoxamide tromethamine, along with other anti-allergy drugs, has been identified as inhibitors of purified xanthine oxidase, a flavoprotein enzyme. This inhibition mechanism is speculated to be related to the blocking of univalent electron transfers essential for mediator release from mast cells (White, 1981).

Safety And Hazards

Lodoxamide tromethamine may cause serious side effects including hives, difficulty breathing, swelling of your face, lips, tongue, or throat, and severe burning or stinging when applying the eye drops . Common side effects include eye burning/stinging/discomfort/irritation, eye itching, eye redness or pain, feeling as if something is in the eye, dry nose, sneezing, headache, dizziness, drowsiness, blurred vision, watery eyes, dry eyes, sticky feeling in the eye, swollen or puffy eyelids, crusting in the corner of the eye or on the eyelid, or drainage from your eyes .

Propriétés

IUPAC Name

2-amino-2-(hydroxymethyl)propane-1,3-diol;2-[2-chloro-5-cyano-3-(oxaloamino)anilino]-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClN3O6.2C4H11NO3/c12-7-5(14-8(16)10(18)19)1-4(3-13)2-6(7)15-9(17)11(20)21;2*5-4(1-6,2-7)3-8/h1-2H,(H,14,16)(H,15,17)(H,18,19)(H,20,21);2*6-8H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJOFNSLZHKIJEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1NC(=O)C(=O)O)Cl)NC(=O)C(=O)O)C#N.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28ClN5O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lodoxamide tromethamine

CAS RN

63610-09-3
Record name Lodoxamide tromethamine [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063610093
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 63610-09-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LODOXAMIDE TROMETHAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50LV9A548L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lodoxamide tromethamine
Reactant of Route 2
Lodoxamide tromethamine
Reactant of Route 3
Lodoxamide tromethamine
Reactant of Route 4
Lodoxamide tromethamine
Reactant of Route 5
Lodoxamide tromethamine
Reactant of Route 6
Lodoxamide tromethamine

Citations

For This Compound
449
Citations
GL Parenteau, RE Clark - The Annals of thoracic surgery, 1991 - Elsevier
… Lodoxamide tromethamine, an orphan antiallergy drug, … The hypothesis evaluated was that lodoxamide tromethamine … , 100, or 1,000 pmol/L lodoxamide tromethamine at 37" and 24C …
Number of citations: 17 www.sciencedirect.com
JS Mann, P Clement, AQ Sheridan, I Soryal… - Journal of allergy and …, 1985 - Elsevier
… Patients received either lodoxamide tromethamine, 0.25 mg … was apparent between lodoxamide tromethamine and placebo … Thus, although lodoxamide tromethamine possesses …
Number of citations: 14 www.sciencedirect.com
RG Ungerer, DP Tashkin, SC Siegel… - Journal of Allergy and …, 1981 - Elsevier
… Our results demonstrate that inhaled lodoxamide tromethamine has a significantly greater … ethyls, g A few previous studies of lodoxamide tromethamine have demonstrated an apparent …
Number of citations: 11 www.sciencedirect.com
S Budiono - Folia Medica Indonesiana, 2005 - journal.unair.ac.id
… with Lodoxamide Tromethamine 0.1% therapy at the fourth week after treatment. The same result at the fourth week was attained with administration of Lodoxamide Tromethamine 0.1%…
Number of citations: 1 journal.unair.ac.id
GD Watt, TC Bui, AK Bewtra, RG Townley - Journal of Allergy and Clinical …, 1980 - Elsevier
Lodoxamide tromethamine (U-42,585E) is a new drug intended for prophylaxis of mast cell-mediated allergic disease. It is a water-soluble, cromolyn-like agent with demonstrated …
Number of citations: 22 www.sciencedirect.com
RD Grutzmacher, RS Foster… - American journal of …, 1995 - pubmed.ncbi.nlm.nih.gov
… efficacy of topically applied lodoxamide tromethamine 0.1% in … lodoxamide tromethamine four times daily in both eyes. Results: While the patients were taking lodoxamide tromethamine…
Number of citations: 21 pubmed.ncbi.nlm.nih.gov
TD Ball, EF Lundy, GB Zelenock, LG D'Alecy - Journal of vascular surgery, 1987 - Elsevier
… The antioxidant lodoxamide tromethamine was assessed for effects on experimental spinal cord ischemia in the rabbit. Lodoxamide (20 mg/kg/hr) or 0.9% sodium chloride was infused …
Number of citations: 7 www.sciencedirect.com
HG Johnson, GJ White - Monographs in Allergy, 1979 - europepmc.org
The antiallergy drugs, cromolyn sodium and lodoxamide tromethamine (U-42,585 E) show in vitro dose responses which are bell-shaped or biphasic in mast cells. The nature of the …
Number of citations: 15 europepmc.org
CF Veal Jr, RM Jackson, AL Brannen… - Journal of …, 1989 - europepmc.org
… Lodoxamide tromethamine (U-42585E) reduces infarct size after reperfusion of ischemic myocardium. The possible protective effects of lodoxamide in RPE were examined. Right lungs …
Number of citations: 9 europepmc.org
G Ciprandi, S Buscaglia, A Catrullo, F Paolieri… - Allergy, 1996 - Wiley Online Library
… Patients received one drop of lodoxamide tromethamine 0.1% or placebo 30 min before each ASCC. Clinical evaluation and cytologic assessment were done at baseline and 30 min …
Number of citations: 14 onlinelibrary.wiley.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.